Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities
Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of Evonimine, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.
Chemical Structure and Properties
Evonimine, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:
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Molecular Formula: C₃₈H₄₇NO₁₈
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Molecular Weight: 805.78 g/mol
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CAS Number: 41758-69-4
The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine (B92270) ring incorporated into a macrocyclic ester bridge.
2D Chemical Structure of Evonimine (Euonine)
Caption: 2D chemical structure of Evonimine (Euonine).
Physicochemical Properties
A summary of the key physicochemical properties of Evonimine is presented in the table below.
| Property | Value | Reference |
| Melting Point | 148-153 °C | --INVALID-LINK-- |
| LogP | 0.86260 | --INVALID-LINK-- |
| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |
Biological Activity
Evonimine has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.
Insecticidal Activity
Evonimine exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.
| Bioassay | Test Organism | Parameter | Value | Reference |
| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |
Immunosuppressive and Anti-inflammatory Activity
While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified Evonimine is an active area of research. It is hypothesized that Evonimine contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of Evonimine on various immune cell functions, such as lymphocyte proliferation and cytokine production.
Experimental Protocols
Isolation of Evonimine from Tripterygium wilfordii
The following protocol is a generalized procedure for the isolation of Evonimine, based on established methods for extracting alkaloids from Tripterygium wilfordii.
Workflow for the Isolation of Evonimine
Caption: A generalized workflow for the isolation of Evonimine.
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Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]
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Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. Evonimine, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
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Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
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High-Performance Liquid Chromatography (HPLC): Fractions containing Evonimine are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.
Spectroscopic Characterization
The structure of Evonimine is elucidated and confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Evonimine. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
In Vitro Biological Assays
Lymphocyte Proliferation Assay (General Protocol)
This assay is used to assess the effect of Evonimine on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.
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Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
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Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of Evonimine.
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Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:
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[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into newly synthesized DNA is measured.
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CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
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MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan (B1609692) product.
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Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.
NF-κB Translocation Assay (General Protocol)
This assay investigates the effect of Evonimine on the activation of the NF-κB signaling pathway, a central mediator of inflammation.
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Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.
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Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of Evonimine.
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Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
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Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in Evonimine-treated cells would indicate inhibition of NF-κB translocation.
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Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.
Signaling Pathway
Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition
The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that Evonimine exerts its effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Evonimine.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Evonimine may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.
Conclusion
Evonimine is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.
